molecular formula C22H24N2O4S B15004679 N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide

N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide

Cat. No.: B15004679
M. Wt: 412.5 g/mol
InChI Key: RKEUTIMZLOTDLS-UHFFFAOYSA-N
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Description

N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dibenzofuran moiety, a sulfonamide group, and an acetamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dibenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran ring.

    Introduction of the Sulfonamide Group: The dibenzofuran derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Attachment of the Phenyl Ethyl Group: The sulfonamide intermediate is further reacted with a phenyl ethyl halide under nucleophilic substitution conditions.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}amine
  • N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}methanamide

Uniqueness

N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-[4-(6,7,8,9-tetrahydrodibenzofuran-2-ylsulfamoyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C22H24N2O4S/c1-15(25)23-13-12-16-6-9-18(10-7-16)29(26,27)24-17-8-11-22-20(14-17)19-4-2-3-5-21(19)28-22/h6-11,14,24H,2-5,12-13H2,1H3,(H,23,25)

InChI Key

RKEUTIMZLOTDLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4

Origin of Product

United States

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